An In-depth Technical Guide to 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. Acknowledging the current scarcity of publicly available data and a registered CAS number for this specific isomer, this document leverages established principles of organic chemistry and data from analogous structures to present a well-founded exploration of its synthesis, predicted properties, and potential applications. This guide offers a robust theoretical and practical framework, including a detailed, proposed synthetic protocol, to empower researchers in their work with this and related compounds.
Introduction and Current Status
The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry. The unique electronic properties of the trifluoromethyl group—strong electron-withdrawing character and high lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] The introduction of iodo- and methoxy-substituents further functionalizes the pyridine ring, opening avenues for diverse chemical transformations and modulation of physicochemical properties.
As of the latest review, a specific Chemical Abstracts Service (CAS) number for 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine has not been found in major chemical databases. This suggests that this particular isomer is either a novel compound or has been synthesized in proprietary research without public disclosure. This guide, therefore, serves as a proactive resource for researchers venturing into the synthesis and application of this potentially valuable chemical entity. The information herein is built upon a solid foundation of data from closely related isomers (Table 1).
Table 1: CAS Numbers of Related Iodo-Methoxy-(Trifluoromethyl)Pyridine Isomers
| Compound Name | CAS Number |
| 3-Iodo-2-methoxy-5-(trifluoromethyl)pyridine | 216765-93-4 |
| 3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine | 18706-22-4[3] |
| 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine | 1227577-09-4[4] |
| 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6[5] |
Proposed Synthesis of 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine
A logical and efficient synthetic route to the target compound commences with a readily available precursor, 4-methoxy-2-(trifluoromethyl)pyridine . The synthesis can be conceptualized as a two-step process: first, the synthesis of the precursor, followed by its regioselective iodination.
Synthesis of the Precursor: 4-Methoxy-2-(trifluoromethyl)pyridine
The precursor, 4-methoxy-2-(trifluoromethyl)pyridine (CAS No: 1065103-97-0)[6], can be synthesized from 2-chloro-4-(trifluoromethyl)pyridine via nucleophilic aromatic substitution with sodium methoxide.[7] This reaction is generally high-yielding and proceeds under mild conditions.
Caption: Synthesis of the precursor, 4-methoxy-2-(trifluoromethyl)pyridine.
Regioselective Iodination of 4-Methoxy-2-(trifluoromethyl)pyridine
The critical step in this synthesis is the regioselective iodination of the precursor. The directing effects of the substituents on the pyridine ring must be carefully considered. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) challenging.[8] However, the 4-methoxy group is a strong electron-donating group and an ortho-, para-director. The 2-trifluoromethyl group is a strong electron-withdrawing group and a meta-director.
In this case, the powerful activating and ortho-directing effect of the methoxy group at the C4 position is expected to dominate, directing the incoming electrophile (iodine) to the positions ortho to it, namely C3 and C5. The C3 position is sterically less hindered than the C5 position (which is adjacent to the bulky trifluoromethyl group). Therefore, iodination is predicted to occur preferentially at the C3 position.
Caption: Proposed regioselective iodination to yield the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine [7]
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To a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine (1 equivalent).
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Add a 30% (w/w) solution of sodium methoxide in methanol (3 equivalents).
-
Heat the mixture to 65°C and monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble salts.
-
Remove the methanol under reduced pressure.
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To the residue, add water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-2-(trifluoromethyl)pyridine.
Step 2: Synthesis of 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine (Proposed)
-
In a clean, dry flask, dissolve 4-methoxy-2-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine.
Physicochemical and Spectroscopic Properties (Predicted)
The properties of the title compound can be inferred from the known effects of its constituent functional groups and data from related molecules.[9][10][11][12]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₅F₃INO | Based on structure |
| Molecular Weight | 303.02 g/mol | Based on structure |
| Physical State | Likely a solid or high-boiling liquid | High molecular weight and polarity |
| Solubility | Soluble in common organic solvents | Presence of lipophilic and polar groups |
| Lipophilicity (LogP) | Moderately high | The CF₃ and iodo groups increase lipophilicity |
| pKa | Weakly basic | The pyridine nitrogen's basicity is reduced by the electron-withdrawing CF₃ group |
Spectroscopic Characterization:
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¹H NMR: Expected signals would include a singlet for the methoxy protons (~4.0 ppm) and two singlets or doublets for the aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances for the seven carbon atoms, including the characteristic quartet for the CF₃ carbon (due to C-F coupling) and signals for the methoxy carbon and the iodinated and other aromatic carbons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 303, along with characteristic fragmentation patterns.
Potential Applications in Research and Development
Substituted trifluoromethylpyridines are privileged structures in several areas of chemical research.
-
Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity.[2][13][14] The iodo-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for drug discovery.[8] This makes 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine a valuable building block for synthesizing novel therapeutics.
-
Agrochemicals: Many successful herbicides and pesticides incorporate the trifluoromethylpyridine moiety.[1] The title compound could serve as a key intermediate in the synthesis of new agrochemicals with potentially improved efficacy and selectivity.
-
Materials Science: Fluorinated organic compounds are of interest in the development of materials with specific optical and electronic properties.
Safety and Handling
While specific toxicity data for 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine is unavailable, it should be handled with the standard precautions for a novel chemical substance. Based on related compounds, potential hazards include:
-
Harmful if swallowed or inhaled.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19]
-
Avoid inhalation of dust, vapors, or mists.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine represents a promising yet underexplored building block for chemical synthesis. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, properties, and applications. The proposed synthetic route is based on sound chemical principles and offers a clear path for researchers to access this compound. As with any novel substance, careful and systematic experimental work is required to validate these predictions and fully unlock the potential of this intriguing molecule.
References
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